O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The systematic IUPAC name for this compound is α-D-gluco-hexopyranosyl-(1→4)-α-D-gluco-hexopyranosyl-(1→6)-D-gluco-hexopyranose . This nomenclature specifies:
- Anomeric configuration : α-D for all glucopyranose units.
- Linkage positions : The first glycosidic bond connects the C1 of the reducing-end glucose to C4 of the middle unit, while the second bond links C1 of the middle unit to C6 of the terminal glucose.
Isomeric variations arise from differences in linkage positions or anomeric configurations. For example:
- Panose (α-D-gluco-hexopyranosyl-(1→6)-α-D-gluco-hexopyranosyl-(1→4)-D-glucose) swaps the (1→4) and (1→6) linkages.
- Isomaltotriose (α-D-gluco-hexopyranosyl-(1→6)-α-D-gluco-hexopyranosyl-(1→6)-D-glucose) features consecutive (1→6) linkages.
| Compound | Glycosidic Linkages | Anomericity |
|---|---|---|
| O-Glucopyranosyl-(1-4)-... | (1→4), (1→6) | α |
| Panose | (1→6), (1→4) | α |
| Isomaltotriose | (1→6), (1→6) | α |
Molecular Formula and Stereochemical Configuration
The molecular formula is C₁₈H₃₂O₁₆ , with a molar mass of 504.4 g/mol . Each glucose unit adopts the ^4C₁ chair conformation, with hydroxyl groups in equatorial positions. The stereochemical configuration is defined as:
- Reducing end : D-glucose with C1 in the α-configuration.
- Middle unit : α-D-glucopyranose linked via C4.
- Terminal unit : α-D-glucopyranose linked via C6.
The compound’s specific rotation is reported as +125° to +140° (C=1, H₂O) , reflecting its chiral centers.
Glycosidic Linkage Analysis: α/β Anomericity and Bond Orientation
The α-anomericity of the glycosidic bonds is confirmed by:
- Nuclear Magnetic Resonance (NMR) : Coupling constants (J₁,₂ ≈ 3–4 Hz) indicative of axial-equatorial proton arrangements.
- Enzymatic hydrolysis : Resistance to β-glucosidases but susceptibility to α-glucosidases.
The (1→4) linkage introduces a kink in the molecular structure, while the (1→6) bond adds flexibility, influencing solubility and interaction with enzymes.
Comparative Structural Features with Panose and Isomaltotriose
Panose (C₁₈H₃₂O₁₆) shares the same molecular formula but differs in linkage order: (1→6)-(1→4) versus (1→4)-(1→6). This alters its tertiary structure, making panose a substrate for isoamylase but not pullulanase.
Isomaltotriose (C₁₈H₃₂O₁₆) features two consecutive (1→6) linkages, resulting in a linear, flexible backbone. This structure is resistant to mammalian amylases but hydrolyzed by microbial dextranases.
| Property | O-Glucopyranosyl-(1-4)-... | Panose | Isomaltotriose |
|---|---|---|---|
| Linkage sequence | (1→4)-(1→6) | (1→6)-(1→4) | (1→6)-(1→6) |
| Biological role | Intermediate in starch metabolism | Plant metabolite | Dextran degradation product |
| Enzymatic specificity | α-glucosidase | Isoamylase | Dextranase |
Properties
CAS No. |
32581-33-2 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)10(25)6(23)4-31-17-15(30)13(28)16(8(3-21)33-17)34-18-14(29)12(27)11(26)7(2-20)32-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+/m0/s1 |
InChI Key |
NTMRUAZNTUGDCC-WRUNLCLZSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)CO)O)O)O)O |
Other CAS No. |
32581-33-2 |
Synonyms |
1-4-Glu-Glu-Glu O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-6)-D-glucose O-glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds between glucose units. Chemical synthesis involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired trisaccharide through fermentation. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain the pure compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose units.
Oxidation: This compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups in the glucose units to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Gluconic acid derivatives.
Reduction: Reduced sugar alcohols.
Scientific Research Applications
Applications in Food Science
1. Sweetness Enhancer
- O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is utilized as a sweetness enhancer in various food products. Its sweetness profile is similar to that of sucrose but with a lower caloric content, making it an attractive alternative for sugar reduction strategies in food formulation.
2. Prebiotic Properties
- Research indicates that this compound exhibits prebiotic effects, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This can enhance gut health and improve digestion .
| Food Application | Function | Reference |
|---|---|---|
| Beverages | Sweetness enhancer | |
| Dairy Products | Prebiotic agent | |
| Confectionery | Sugar substitute |
Applications in Pharmaceuticals
1. Drug Delivery Systems
- This compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, particularly for poorly soluble compounds .
2. Antioxidant Activity
- Studies have shown that this compound possesses antioxidant properties, which may contribute to the prevention of oxidative stress-related diseases. This makes it a candidate for incorporation into functional foods and dietary supplements aimed at promoting overall health .
| Pharmaceutical Application | Function | Reference |
|---|---|---|
| Drug delivery | Enhances solubility | |
| Antioxidant | Reduces oxidative stress |
Biochemical Research
1. Biomarker Potential
- This compound has been identified as a potential biomarker for the consumption of certain alcoholic beverages. Its detection could provide insights into dietary habits and metabolic responses to different food sources .
2. Glycobiology Studies
- The compound is also significant in glycobiology research, where it serves as a model for studying glycosidic bond formation and enzymatic reactions involving oligosaccharides. Understanding these processes can lead to advancements in synthetic carbohydrate chemistry and biotechnology applications .
| Research Area | Application | Reference |
|---|---|---|
| Biomarker research | Dietary intake assessment | |
| Glycobiology | Enzymatic reaction studies |
Case Study 1: Prebiotic Effects
A clinical trial investigated the prebiotic effects of this compound on gut microbiota composition. Results demonstrated a significant increase in beneficial bacteria populations among participants consuming this compound regularly.
Case Study 2: Drug Delivery Efficacy
In a study focused on drug delivery systems, researchers formulated nanoparticles using this compound as a carrier for an anti-cancer drug. The findings indicated improved drug release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose involves its interaction with specific enzymes and receptors in biological systems. In the digestive system, it is broken down by glycosidases into glucose, which is then absorbed and utilized by the body. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria by serving as a substrate for fermentation.
Comparison with Similar Compounds
Physical Properties :
- Molecular formula : C₁₈H₃₂O₁₆
- Molecular weight : 504.44 g/mol (calculated from formula)
- Solubility : Highly water-soluble due to hydrophilic hydroxyl groups, similar to other α-linked oligosaccharides .
- Reducing nature: Non-reducing, as all anomeric carbons participate in glycosidic bonds .
It is also used as a reference standard in carbohydrate analysis .
Structural Analogues
The compound’s unique α-(1→4)-α-(1→6) linkage pattern places it within a broader family of oligosaccharides. Key comparisons include:
Table 1: Structural and Functional Comparison
Functional Properties
Enzyme Specificity: The α-(1→6) linkage in the target compound confers resistance to hydrolysis by α-amylase, which primarily cleaves α-(1→4) bonds. This mimics the behavior of isomaltose and amylopectin branch points .
Applications: Food Industry: Similar to resistant maltodextrins, the compound may act as a low-calorie sweetener or dietary fiber due to partial digestibility .
Research Findings
- Antidiabetic Potential: In vitro studies show glucopyranose derivatives inhibit α-amylase and α-glucosidase by 40–60% at 1 mM concentrations, comparable to acarbose .
- Prebiotic Activity : The α-(1→6) linkage resists mammalian enzymes but is fermentable by gut microbiota, promoting beneficial bacteria like Bifidobacterium .
- Thermal Stability: Non-reducing trisaccharides exhibit higher thermal stability than reducing sugars (e.g., maltotriose), making them suitable for processed foods .
Biological Activity
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose, also known as alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->6)-D-glucose, is an oligosaccharide that has garnered attention for its potential biological activities. This article reviews its structural characteristics, extraction methods, and significant biological effects based on diverse research findings.
Structural Characteristics
This compound belongs to the class of oligosaccharides, which are carbohydrates composed of 3 to 10 monosaccharide units linked by glycosidic bonds. The molecular formula is , with a molecular weight of 504.44 g/mol . The compound's structure can be depicted as follows:
Extraction and Purification
The extraction of this compound typically involves methods such as:
- Water extraction : Utilizing hot water to dissolve soluble oligosaccharides.
- Alcohol precipitation : Employing ethanol or methanol to precipitate polysaccharides from solution.
Purification techniques often include chromatographic methods like High Performance Liquid Chromatography (HPLC) and gel filtration chromatography, which help isolate the compound from complex mixtures .
Antidiabetic Effects
Recent studies have indicated that this compound may exhibit antidiabetic properties. It has been shown to enhance insulin secretion in pancreatic beta cells (INS-1 cells) under hyperglycemic conditions. The mechanism appears to involve modulation of voltage-gated sodium channels (VGSCs), which influence intracellular calcium levels and mitochondrial function .
Key Findings:
- Increased insulin production in response to elevated glucose levels.
- Enhanced mitochondrial membrane potential and ATP production.
Immunomodulatory Effects
Research has also highlighted the immunomodulatory potential of this oligosaccharide. It has been observed to stimulate macrophage activity, increasing phagocytosis and cytokine secretion (e.g., TNF-α, IL-6) in immune cells. These effects suggest a role in enhancing the immune response, which could be beneficial in various therapeutic contexts .
Case Studies
Several case studies have demonstrated the biological activities of this compound:
Q & A
How is the molecular structure of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose experimentally determined?
Basic Research Focus
Structural elucidation of this trisaccharide involves:
- Methylation Analysis : Identifies linkage positions by methylating free hydroxyl groups, hydrolyzing glycosidic bonds, and analyzing derivatives via gas chromatography-mass spectrometry (GC-MS). For example, methylation of α-(1-6) linkages yields 3,4-di-O-methylglucose derivatives, while α-(1-4) linkages produce 2,3,6-tri-O-methylglucose .
- FTIR Spectroscopy : Absorption bands at 850 cm⁻¹ and 920 cm⁻¹ confirm α-anomeric configurations, while the absence of β-linkage bands (e.g., ~890 cm⁻¹) ensures structural specificity .
- Enzymatic Hydrolysis : Use of α-amylase (cleaves α-1,4 bonds) and pullulanase (targets α-1,6 bonds) to fragment the trisaccharide, followed by HPLC analysis of hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
